(1-Methyl-1H-indazol-5-yl)methanamine
Overview
Description
“(1-Methyl-1H-indazol-5-yl)methanamine” is a chemical compound with the molecular weight of 161.21 . It is also known as "1H-indazol-5-ylmethanamine" .
Synthesis Analysis
The synthesis of indazole compounds has been a subject of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Indazole compounds have been synthesized through various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 161.21 .
Scientific Research Applications
Antimicrobial Activities
Research into the synthesis of novel compounds bearing the indazole moiety, such as the work by Thomas, Adhikari, and Shetty (2010), highlights the antimicrobial potential of these derivatives. They synthesized a new series of compounds, demonstrating moderate to very good antibacterial and antifungal activities, which could offer a new avenue for the development of antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Pharmacological Profile
Another study focused on the pharmacological profile of YM348, a novel 5-HT2C receptor agonist, underscoring the compound's potential in inducing physiological responses such as penile erections and hypolocomotion in rats, which may have implications for understanding and treating various disorders (Kimura et al., 2004).
Synthesis and Characterization
A study by Younas, Abdelilah, and Anouar (2014) detailed the synthesis and characterization of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, providing foundational knowledge on the chemical properties and structural analysis of such compounds (Younas, Abdelilah, & Anouar, 2014).
Novel Aryloxyethyl Derivatives
The development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity represents another significant application. These compounds exhibit high receptor affinity and selectivity, promising in the treatment of depression (Sniecikowska et al., 2019).
Inhibition of Monoamine Oxidase B
Indazole- and indole-carboxamides have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. These findings offer insight into the design of selective and reversible MAO-B inhibitors with potential therapeutic applications (Tzvetkov et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially influence a range of cellular processes, including cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-indazol-5-yl)methanamine. Factors such as temperature, pH, and the presence of other biological molecules could impact the compound’s stability and interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure could affect its stability.
Properties
IUPAC Name |
(1-methylindazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZCZGIDUYDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-27-4 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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